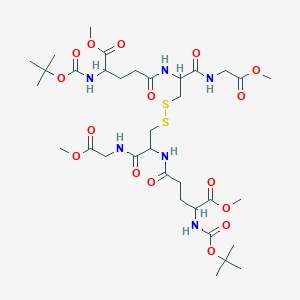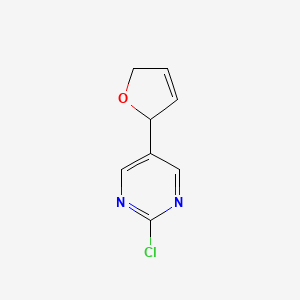
6-Bromo-4-allyl-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-allyl-2-methoxyphenol is a brominated derivative of eugenol, a naturally occurring phenolic compound found in essential oils such as clove oil. This compound is of interest due to its potential biological activities and its utility in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-allyl-2-methoxyphenol typically involves the bromination of eugenol. Eugenol (4-allyl-2-methoxyphenol) can be brominated using bromine in an organic solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-allyl-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Products include 6-bromo-4-allyl-2-methoxybenzoic acid.
Reduction: Products include 4-allyl-2-methoxyphenol.
Substitution: Products vary depending on the nucleophile used, such as 6-azido-4-allyl-2-methoxyphenol.
Applications De Recherche Scientifique
6-Bromo-4-allyl-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The biological activity of 6-Bromo-4-allyl-2-methoxyphenol is thought to be mediated through its interaction with cellular membranes and enzymes. The bromine atom enhances the compound’s ability to penetrate cell membranes, while the phenolic group can interact with various enzymes, potentially inhibiting their activity. This dual action contributes to its antimicrobial and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Eugenol (4-allyl-2-methoxyphenol): The parent compound, known for its antimicrobial and analgesic properties.
6-Chloro-4-allyl-2-methoxyphenol: A chlorinated derivative with similar biological activities.
4-Allyl-2-methoxyphenol: Lacks the bromine atom but retains similar chemical reactivity.
Uniqueness
6-Bromo-4-allyl-2-methoxyphenol is unique due to the presence of the bromine atom, which enhances its reactivity and biological activity compared to its non-brominated counterparts
Propriétés
Numéro CAS |
5746-37-2 |
|---|---|
Formule moléculaire |
C10H11BrO2 |
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
2-bromo-6-methoxy-4-prop-2-enylphenol |
InChI |
InChI=1S/C10H11BrO2/c1-3-4-7-5-8(11)10(12)9(6-7)13-2/h3,5-6,12H,1,4H2,2H3 |
Clé InChI |
AYRWJRKOFLFEHI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)CC=C)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1-Methylpiperidin-4-yl)amino]-3-nitrobenzenesulfonamide](/img/structure/B13871620.png)
![7-(4-Methylpyridin-3-yl)-3-pyrazin-2-ylthieno[3,2-b]pyridine](/img/structure/B13871622.png)





![2(R)-2-[(Z)-2-(Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)]-2-[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl]acetic Ac](/img/structure/B13871658.png)





